4-Bromo-1-fluoro-2-isopropylbenzene
CAS No.:
Cat. No.: VC16503147
Molecular Formula: C9H10BrF
Molecular Weight: 217.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrF |
|---|---|
| Molecular Weight | 217.08 g/mol |
| IUPAC Name | 4-bromo-1-fluoro-2-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
| Standard InChI Key | SOBRHULVZPCEQE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Bromo-1-fluoro-2-isopropylbenzene features a benzene ring substituted at the 1-, 2-, and 4-positions with fluorine, isopropyl, and bromine groups, respectively. The fluorine atom’s electronegativity and the bromine’s polarizability create distinct electronic effects, while the bulky isopropyl group introduces steric hindrance, influencing reaction pathways .
Physicochemical Characteristics
Key properties of 4-Bromo-1-fluoro-2-isopropylbenzene are summarized below:
The compound’s low water solubility and high estimated boiling point align with trends observed in similar halogenated aromatics . Its flammability necessitates storage in cool, ventilated environments away from ignition sources .
Synthetic Methodologies
Bromination and Alkylation Strategies
The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene typically involves sequential halogenation and alkylation steps. A patented approach for analogous compounds (e.g., 2-bromo-4-chloro-1-isopropylbenzene) employs sodium bromide, isopropanol, and concentrated sulfuric acid under controlled temperatures (≤30°C) to generate brominated intermediates . For the target compound, bromination of a fluorinated precursor (e.g., 1-fluoro-2-isopropylbenzene) using bromine or bromosuccinimide (NBS) in the presence of Lewis acids like is a plausible route .
Example Reaction Pathway:
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Friedel-Crafts Alkylation: Introduction of the isopropyl group via reaction of fluorobenzene with isopropyl chloride using .
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Directed Bromination: Selective bromination at the para position relative to fluorine using .
Purification and Yield Optimization
Post-synthetic purification often involves fractional distillation or crystallization. The patent CN111138242A highlights the use of falling-film freezing crystallization to achieve >99% purity in related compounds, a method potentially adaptable to this compound . Yield improvements are achieved by optimizing reaction temperatures (50–60°C) and catalyst loading .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The compound’s halogen substituents enable diverse coupling reactions. For instance, Suzuki-Miyaura cross-coupling with boronic acids facilitates the construction of biaryl structures, a common motif in drug candidates . The fluorine atom enhances metabolic stability, making derivatives valuable in pharmacokinetic optimization .
Agrochemical Development
4-Bromo-1-fluoro-2-isopropylbenzene serves as a precursor to herbicides and insecticides. Its halogenated core interacts with biological targets such as acetylcholinesterase or plant growth regulators, enhancing pesticidal efficacy .
Materials Science
In polymer chemistry, the compound acts as a monomer for synthesizing flame-retardant materials. The bromine content contributes to fire suppression, while the isopropyl group improves solubility in non-polar matrices .
Recent Advances and Future Directions
Recent studies emphasize the compound’s utility in transition metal-catalyzed reactions. For example, palladium-catalyzed C–H activation using 4-Bromo-1-fluoro-2-isopropylbenzene as a directing group has enabled the synthesis of complex heterocycles . Future research may explore its role in photoredox catalysis or as a ligand in asymmetric synthesis.
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